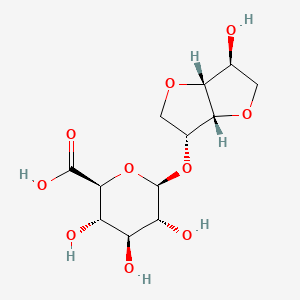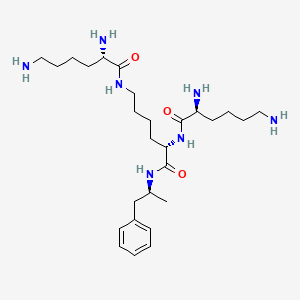
(2S,2'S)-N,N'-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,2’S)-N,N’-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide)” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the hexane-1,5-diyl backbone through a series of carbon-carbon bond-forming reactions.
- Introduction of the phenylpropan-2-yl group via nucleophilic substitution or addition reactions.
- Formation of the amide bonds through condensation reactions between amines and carboxylic acid derivatives.
- Final purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and efficient purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine groups could yield nitroso or nitro compounds, while reduction of the carbonyl group could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a potential inhibitor or activator of biological pathways, depending on its interaction with specific enzymes or receptors.
Medicine: As a potential drug candidate for treating diseases, depending on its pharmacological properties.
Industry: As a precursor for the synthesis of materials or as a component in chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could bind to enzymes or receptors, altering their activity and thereby affecting biological pathways. The specific pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,2’S)-N,N’-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide): This compound itself.
Other amide-containing compounds: Such as peptides or proteins with similar functional groups.
Other phenylpropan-2-yl derivatives: Compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C27H49N7O3 |
|---|---|
Molekulargewicht |
519.7 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-N-[(5S)-5-[[(2S)-2,6-diaminohexanoyl]amino]-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]hexanamide |
InChI |
InChI=1S/C27H49N7O3/c1-20(19-21-11-3-2-4-12-21)33-27(37)24(34-26(36)23(31)14-6-9-17-29)15-7-10-18-32-25(35)22(30)13-5-8-16-28/h2-4,11-12,20,22-24H,5-10,13-19,28-31H2,1H3,(H,32,35)(H,33,37)(H,34,36)/t20-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
YGLUMHBQVXPWNI-BIHRQFPBSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)C(CCCCN)N)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



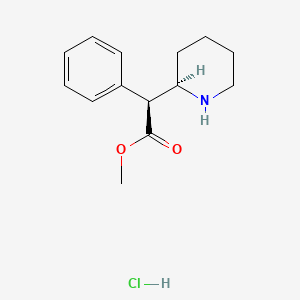
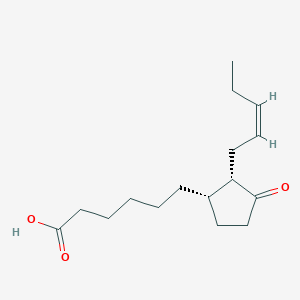
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

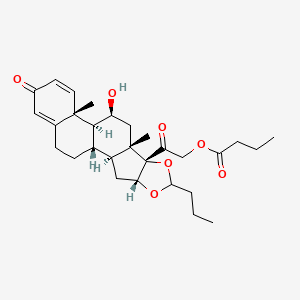
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
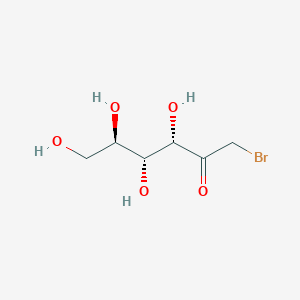
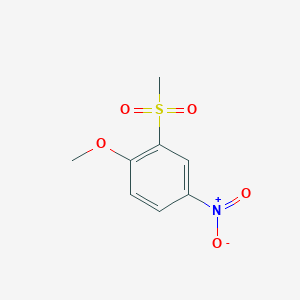
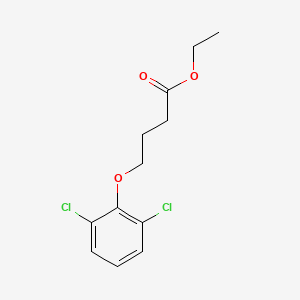
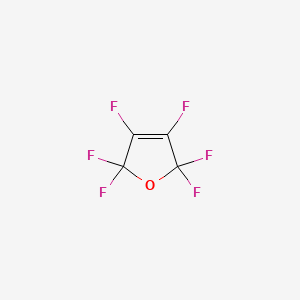
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
